

Nanoparticle Tracking Analysis (NTA) Technical Support Center

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Compound of Interest

Compound Name: NNTA

Cat. No.: B609618

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Welcome to the comprehensive support hub for researchers, scientists, and drug development professionals utilizing Nanoparticle Tracking Analysis (NTA). This center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your NTA data analysis and ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal particle concentration ranges for NTA measurements?

A1: The ideal particle concentration for NTA measurements typically falls between 10^7 and 10^9 particles/mL.[1][2] This range ensures that there are enough particles in the field of view for statistically robust analysis without being so concentrated that individual particle tracking becomes difficult. For many instruments, this corresponds to approximately 20 to 100 particles per frame.[3][4] Operating outside this range can lead to inaccurate size and concentration measurements.

Q2: How can I minimize background noise in my NTA measurements?

A2: High background noise, often from the solvent or buffer, is a common issue. To minimize this, use high-purity, particle-free water (e.g., Milli-Q, 18.2 MΩ·cm) to prepare all buffers and dilutions.[5] It is also recommended to filter all buffers, ideally with pore sizes below 50 nm.[2] Be cautious of contaminants in commercially prepared buffers, such as PBS tablets, which can

introduce nanoparticles.[5] Additionally, ensure the instrument's fluidics are thoroughly cleaned between samples to prevent cross-contamination.[5]

Q3: How do I choose the correct camera level and detection threshold settings?

A3: Camera level and detection threshold are critical parameters that must be optimized for each sample type.[1] The camera level should be adjusted so that the smallest particles of interest are clearly visible without oversaturating the image with light from larger, brighter particles.[6] The detection threshold should be set low enough to detect all valid particles but high enough to exclude background noise and false signals.[7] A common starting point for the detection threshold is a value of 5, but this should be adjusted based on visual inspection of the tracked particles in the software.[7]

Q4: My sample is polydisperse. How does this affect my NTA analysis?

A4: NTA is well-suited for analyzing polydisperse samples as it measures particles on an individual basis.[8][9] However, in highly polydisperse samples, the presence of a few large, bright particles can make it difficult for the software to detect and track smaller, dimmer particles.[1][9] This can lead to an underestimation of the concentration of smaller particles. To mitigate this, it may be necessary to adjust camera settings or use specialized analysis software features designed for polydisperse samples.

Q5: How can I improve the reproducibility of my NTA concentration measurements?

A5: Low precision in concentration measurements can be a challenge.[10] To improve reproducibility, it is crucial to increase the number of video replicates captured for each sample.[10] For example, increasing from 5 to 25 sixty-second video captures can significantly reduce the variance in concentration measurements for biological samples.[10] Ensuring consistent sample preparation and instrument settings across all measurements is also essential for reproducibility.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Sizing Results

Symptoms:

- The measured size of standard particles is outside the expected range.
- High variability in size measurements for the same sample.

Possible Causes and Solutions:

Cause	Solution
Incorrect Focus	The image of the particles on the screen should be sharp. Adjust the focus knob until the particles appear as clear, moving dots. [1]
Inappropriate Camera Settings	Underexposed videos may omit smaller particles, while overexposed videos can make particles appear larger. Adjust the camera level and shutter settings to ensure all particles are clearly visible without being saturated. [9]
Viscosity of the Diluent	The viscosity of the diluent is a critical parameter in the Stokes-Einstein equation used for size calculation. Ensure the correct viscosity value for your diluent and measurement temperature is entered into the software.
Particle Aggregation	Aggregates will be sized as single large particles, skewing the size distribution. Visually inspect the sample video for large, slow-moving particles. If aggregation is suspected, consider sample preparation modifications such as vortexing or sonication (use with caution as it can damage some particle types).

Issue 2: Low Particle Counts or "No Data" Displayed

Symptoms:

- The software reports a very low particle concentration or "no data".
- Fewer than 20 particles are visible per frame.

Possible Causes and Solutions:

Cause	Solution
Sample is Too Dilute	The particle concentration is below the optimal range for detection. Prepare a more concentrated sample or reduce the dilution factor.
Incorrect Camera Level	The camera sensitivity may be too low to detect the particles. Increase the camera level until the particles are visible.
Particles are Too Small	The particles may be below the detection limit of the instrument for that particle type (dependent on refractive index). ^[2] ^[11] Consider using a higher-sensitivity camera or a different analytical technique if particles are expected to be very small.
Flow Rate is Too High (if using a flow cell)	A high flow rate may move particles through the field of view too quickly for the software to track them. Reduce the flow rate to an appropriate level.

Issue 3: High Background Signal or "Noisy" Data

Symptoms:

- The video image appears cluttered with many small, flickering points of light that are not distinct particles.
- The software tracks numerous non-particle objects, leading to inaccurate concentration measurements.

Possible Causes and Solutions:

Cause	Solution
Contaminated Diluent	The buffer or solvent used for dilution contains particulate contaminants. Use fresh, high-purity, filtered (0.02 µm filter) diluents. Always run a blank of the diluent to check for background particles. [2]
Dirty Optics or Flow Cell	Residue from previous samples can cause background scatter. Thoroughly clean the instrument's optics and flow cell according to the manufacturer's instructions.
High Detection Threshold	If the detection threshold is set too low, the software may be picking up electronic noise from the camera. Increase the detection threshold to a level where only distinct particles are being tracked. [7]
Air Bubbles	Small air bubbles in the sample can scatter light and be incorrectly identified as particles. Degas your samples and diluents before analysis.

Experimental Protocols

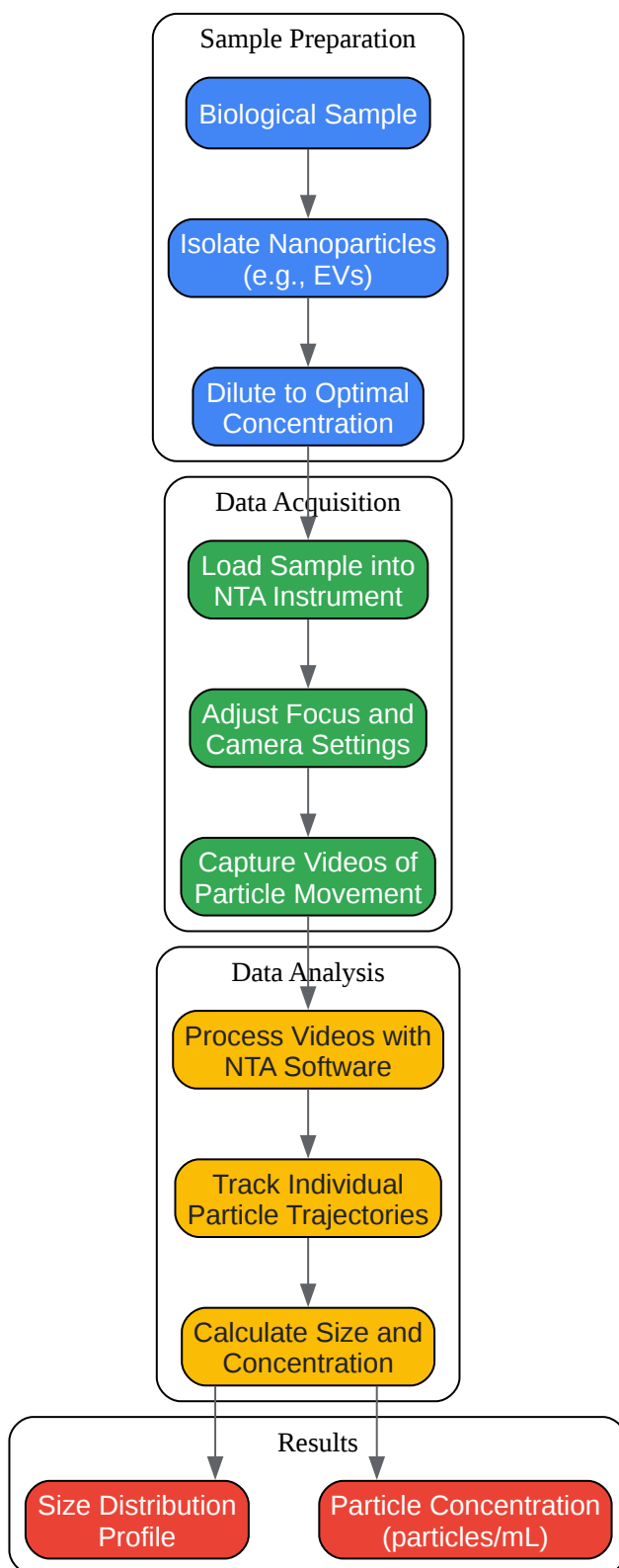
Protocol 1: Preparation of Extracellular Vesicles (EVs) from Human Plasma for NTA Analysis

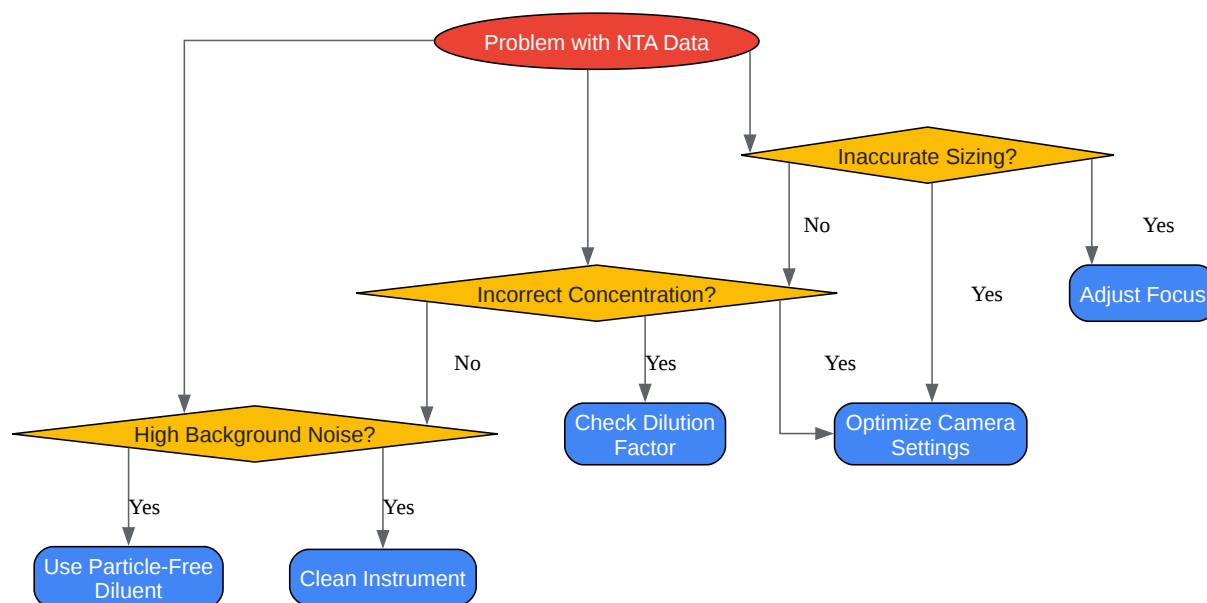
This protocol outlines a common method for isolating EVs from plasma for subsequent NTA analysis.

- **Initial Centrifugation:** Centrifuge the plasma sample at 3,000 x g for 15 minutes to remove cells and larger debris.
- **Supernatant Transfer:** Carefully collect the supernatant and transfer it to a new tube.
- **Precipitation:** Add an exosome isolation reagent according to the manufacturer's instructions (e.g., 67 µL per 250 µL of plasma). Mix well by inverting the tube.

- Incubation: Incubate the mixture on ice for 30 minutes.
- Pelleting EVs: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.
- Supernatant Removal: Carefully aspirate and discard the supernatant.
- Resuspension: Resuspend the EV pellet in a suitable volume of particle-free PBS.
- Dilution for NTA: Dilute the resuspended EVs in particle-free PBS to achieve the optimal concentration for NTA analysis (typically a 1:100 to 1:2000 dilution for plasma-derived EVs).
[\[10\]](#)

Visualizations





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